molecular formula C16H11NO6S B14156440 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid CAS No. 5971-09-5

4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid

Cat. No.: B14156440
CAS No.: 5971-09-5
M. Wt: 345.3 g/mol
InChI Key: ZNTJXVRIINAHCS-UHFFFAOYSA-N
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Description

4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid is a complex organic compound that belongs to the class of sulfonylbenzoic acids This compound is characterized by the presence of a sulfonyl group attached to a benzoic acid moiety, along with a 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole group

Preparation Methods

The synthesis of 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Isoindole Moiety: The isoindole moiety can be synthesized through the reaction of phthalic anhydride with an appropriate amine, followed by cyclization.

    Sulfonylation: The sulfonyl group is introduced by reacting the isoindole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Benzoic Acid Attachment: The final step involves the coupling of the sulfonylated isoindole with a benzoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and oxidative stress.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in the inflammatory response, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)sulfonyl]benzoic acid include other sulfonylbenzoic acids and isoindole derivatives. Some examples are:

    4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid: This compound lacks the sulfonyl group but shares the isoindole and benzoic acid moieties.

    4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound has a similar structure but contains a pyrrole ring instead of an isoindole ring.

    4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile: This compound has a nitrile group instead of a sulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

5971-09-5

Molecular Formula

C16H11NO6S

Molecular Weight

345.3 g/mol

IUPAC Name

4-(2-methyl-1,3-dioxoisoindol-5-yl)sulfonylbenzoic acid

InChI

InChI=1S/C16H11NO6S/c1-17-14(18)12-7-6-11(8-13(12)15(17)19)24(22,23)10-4-2-9(3-5-10)16(20)21/h2-8H,1H3,(H,20,21)

InChI Key

ZNTJXVRIINAHCS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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